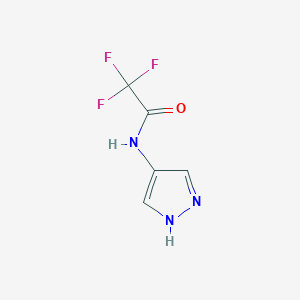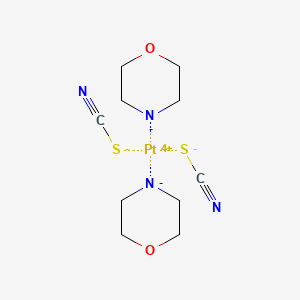![molecular formula C7H9N3O2 B12874065 5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol](/img/structure/B12874065.png)
5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol is a heterocyclic compound that contains both furan and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a substituted furan and a suitable amine, the compound can be synthesized via a cyclization reaction in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the amino groups.
Aplicaciones Científicas De Investigación
5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2-(ethylamino)-4H-furo[3,2-b]pyrrol-4-ol
- 5-Amino-2-(propylamino)-4H-furo[3,2-b]pyrrol-4-ol
- 5-Amino-2-(butylamino)-4H-furo[3,2-b]pyrrol-4-ol
Uniqueness
5-Amino-2-(methylamino)-4H-furo[3,2-b]pyrrol-4-ol is unique due to its specific substitution pattern and the presence of both furan and pyrrole rings
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
4-hydroxy-2-N-methylfuro[3,2-b]pyrrole-2,5-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-2-4-5(12-7)3-6(8)10(4)11/h2-3,9,11H,8H2,1H3 |
Clave InChI |
LAEUVKYWTSDICM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C(O1)C=C(N2O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)
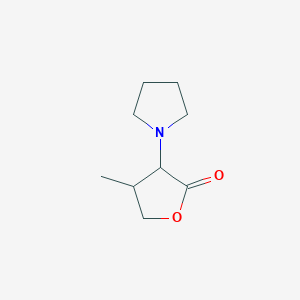
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)
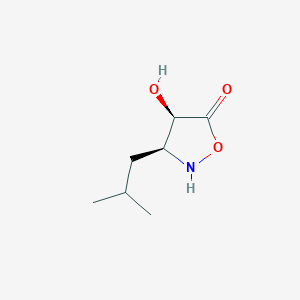
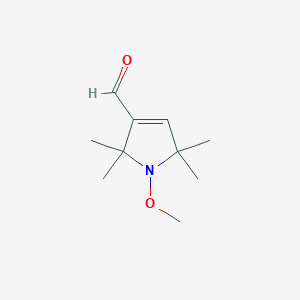
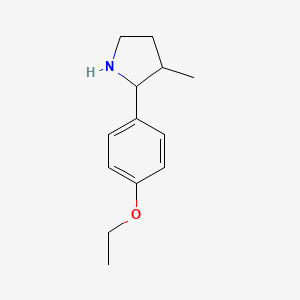
![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
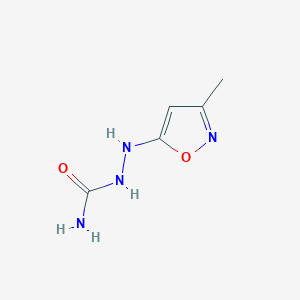
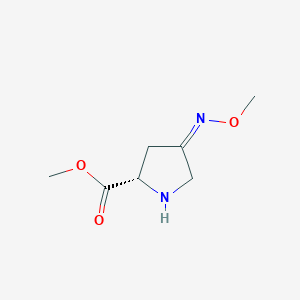
![2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12874061.png)
![(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
